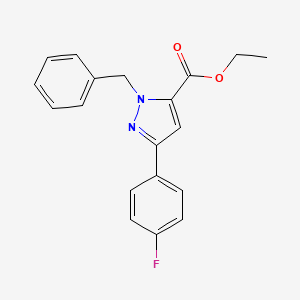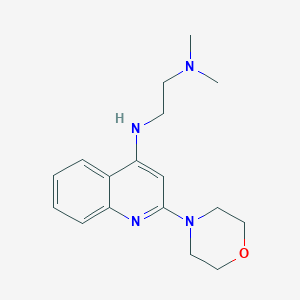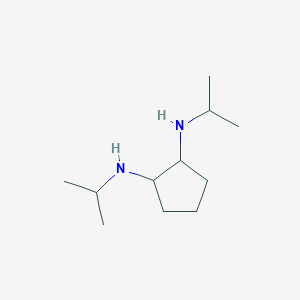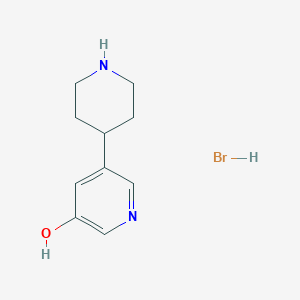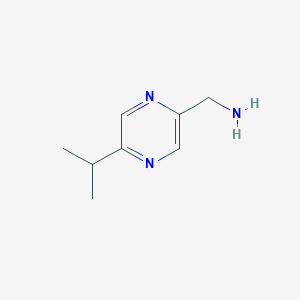![molecular formula C7H12N2O B14863511 Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B14863511.png)
Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one: is a nitrogen-containing heterocyclic compound. It is characterized by its unique structure, which includes a five-membered ring fused to a six-membered ring, both containing nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one typically involves cyclization reactions. One common method is the hydrogenation of unsaturated δ-lactams. This process involves the reduction of the double bonds in the lactam ring to form the saturated octahydro compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes cyclization, reduction, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can further saturate the compound or modify existing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a range of biological activities.
2-Piperidinones: These compounds also contain a six-membered ring with nitrogen and are used in similar applications.
Uniqueness: Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one is unique due to its specific ring structure and the presence of both five- and six-membered rings. This structural feature contributes to its distinct reactivity and potential biological activities .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C7H12N2O/c10-7-4-6-5(9-7)2-1-3-8-6/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
DXFSSDDPQPFJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC(=O)N2)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


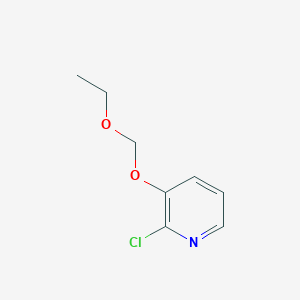
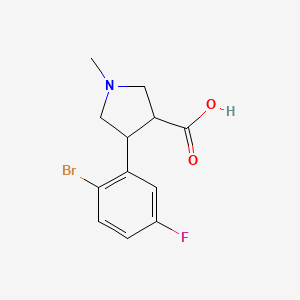
![(2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14863466.png)
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14863468.png)

